molecular formula C13H12N4OS B2421219 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide CAS No. 333421-24-2

2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

Cat. No.: B2421219
CAS No.: 333421-24-2
M. Wt: 272.33
InChI Key: SPSLOZVFNSIZDO-UHFFFAOYSA-N
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Description

2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a triazole ring fused to a quinoline structure, with a sulfanylacetamide group attached

Scientific Research Applications

2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazoloquinoline Core: The triazoloquinoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazoloquinoline intermediate with thiol-containing reagents, such as thiourea or mercaptoacetic acid, under controlled conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl group with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(1-naphthyl)acetamide

Uniqueness

2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of the triazoloquinoline core and the sulfanylacetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-6-12-15-16-13(19-7-11(14)18)17(12)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSLOZVFNSIZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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